Quinoline, 6-(dichloromethyl)-5-nitro-
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Overview
Description
Quinoline, 6-(dichloromethyl)-5-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-(dichloromethyl)-5-nitro-, often involves multi-step reactions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Combes Synthesis: This method involves the condensation of aniline derivatives with β-diketones.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Methods such as microwave irradiation, solvent-free conditions, and the use of ionic liquids have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-(dichloromethyl)-5-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 5-position makes the compound susceptible to nucleophilic attack.
Electrophilic Substitution: The presence of the electron-withdrawing nitro group can activate the benzene ring for electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide or reduction to form amino derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Electrophilic Substitution: Halogenated quinoline derivatives.
Oxidation: Quinoline N-oxide.
Reduction: Aminoquinoline derivatives.
Scientific Research Applications
Quinoline, 6-(dichloromethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 6-(dichloromethyl)-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects . The dichloromethyl group can enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the dichloromethyl and nitro groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Nitroquinoline: Quinoline derivatives with nitro groups at different positions.
Uniqueness
Quinoline, 6-(dichloromethyl)-5-nitro- is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
113388-37-7 |
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Molecular Formula |
C10H6Cl2N2O2 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
6-(dichloromethyl)-5-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-10(12)7-3-4-8-6(2-1-5-13-8)9(7)14(15)16/h1-5,10H |
InChI Key |
IECZPHDOBOPGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])C(Cl)Cl)N=C1 |
Origin of Product |
United States |
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